1-(chloromethyl)-4-methyl-1H-pyrazole
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Overview
Description
1-(Chloromethyl)-4-methyl-1H-pyrazole is a heterocyclic organic compound with a molecular formula of C5H7ClN2. This compound features a pyrazole ring substituted with a chloromethyl group at the 1-position and a methyl group at the 4-position. Pyrazoles are known for their diverse biological activities and are often used as building blocks in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-4-methyl-1H-pyrazole can be synthesized through various methods. One common approach involves the chloromethylation of 4-methyl-1H-pyrazole using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction typically occurs under acidic conditions and at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly catalysts and solvents is also emphasized to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols to form corresponding substituted pyrazoles.
Oxidation: The methyl group at the 4-position can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
- Substituted pyrazoles
- Carboxylic acids or aldehydes
- Dihydropyrazoles
Scientific Research Applications
1-(Chloromethyl)-4-methyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a building block for the development of new pharmaceuticals, particularly in the treatment of inflammatory and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(chloromethyl)-4-methyl-1H-pyrazole largely depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction .
Comparison with Similar Compounds
- 1-(Chloromethyl)-3-methyl-1H-pyrazole
- 1-(Chloromethyl)-5-methyl-1H-pyrazole
- 1-(Bromomethyl)-4-methyl-1H-pyrazole
Comparison: 1-(Chloromethyl)-4-methyl-1H-pyrazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The presence of the chloromethyl group at the 1-position and the methyl group at the 4-position can also affect its binding affinity to target molecules, making it a valuable compound for drug development .
Properties
IUPAC Name |
1-(chloromethyl)-4-methylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2/c1-5-2-7-8(3-5)4-6/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKALLTUMFRRNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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